An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride
An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amidinothiophene hydrochloride, systematically known as thiophene-2-carboximidamide hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of the 2-aminopyridine fragment, the thiophene-2-carboximidamide scaffold has been investigated for its potential to interact with various biological targets, offering a promising avenue for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its role as an enzyme inhibitor.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological activity data for 2-Amidinothiophene hydrochloride and its derivatives is presented below.
| Property | Value | Reference |
| Chemical Name | Thiophene-2-carboximidamide hydrochloride | |
| Synonyms | 2-Amidinothiophene hydrochloride, 2-Thiophenecarboxamidine HCl | |
| CAS Number | 54610-70-7 | |
| Molecular Formula | C₅H₇ClN₂S | |
| Molecular Weight | 162.64 g/mol | |
| Appearance | Off-white solid | [1] |
| Melting Point | 172-175 °C | [2] |
| Boiling Point | 220.8 °C at 760 mmHg | [2] |
| Flash Point | 87.3 °C | [2] |
| nNOS Inhibition (Kᵢ) | ~0.005 µM (for a potent derivative) | [3] |
| uPA Inhibition (IC₅₀) | 70-320 nM (for various derivatives) | [4] |
| uPA Inhibition (Kᵢ) | 0.16 - 0.53 µM (for benzo[b]thiophene derivatives) | [2][5] |
Synthesis
The primary method for the synthesis of 2-Amidinothiophene hydrochloride is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which is then converted to the amidine.
Synthesis Workflow
Caption: Synthesis of 2-Amidinothiophene hydrochloride via the Pinner reaction.
Experimental Protocol: Pinner Reaction
Objective: To synthesize 2-Amidinothiophene hydrochloride from thiophene-2-carbonitrile.
Materials:
-
Thiophene-2-carbonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
-
Anhydrous ammonia (gas)
Procedure:
-
A solution of thiophene-2-carbonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
The solution is cooled to 0°C in an ice bath.
-
A stream of dry hydrogen chloride gas is bubbled through the stirred solution for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the nitrile), the excess HCl is removed by bubbling dry nitrogen through the solution.
-
The solvent is removed under reduced pressure to yield the crude ethyl thiophene-2-carboximidate hydrochloride (Pinner salt).
-
The crude Pinner salt is dissolved in anhydrous ethanol and cooled to 0°C.
-
A stream of dry ammonia gas is passed through the solution until saturation.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is triturated with anhydrous diethyl ether, filtered, washed with diethyl ether, and dried under vacuum to yield 2-Amidinothiophene hydrochloride.
Biological Activity and Signaling Pathways
2-Amidinothiophene hydrochloride and its derivatives have been identified as potent inhibitors of two key enzymes: neuronal nitric oxide synthase (nNOS) and urokinase-type plasminogen activator (uPA).
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Mechanism of Action: Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative diseases. 2-Amidinothiophene hydrochloride acts as a competitive inhibitor of nNOS, binding to the active site and preventing the conversion of L-arginine to L-citrulline and NO.[6] This inhibition is a potential therapeutic strategy for conditions associated with excessive NO production in the nervous system.
Signaling Pathway:
Caption: Inhibition of the nNOS signaling pathway by 2-Amidinothiophene hydrochloride.
Experimental Protocol: nNOS Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of 2-Amidinothiophene hydrochloride on nNOS activity.
Materials:
-
Recombinant human nNOS
-
L-Arginine
-
NADPH
-
Calmodulin
-
Calcium chloride (CaCl₂)
-
Griess Reagent (for nitrite determination)
-
2-Amidinothiophene hydrochloride (test compound)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and CaCl₂.
-
Add varying concentrations of 2-Amidinothiophene hydrochloride to the wells of a microplate.
-
Initiate the reaction by adding recombinant nNOS to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., an enzyme inhibitor or by depleting NADPH).
-
Measure the production of nitric oxide indirectly by quantifying the accumulation of its stable metabolite, nitrite, using the Griess reagent.
-
Read the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Inhibition of Urokinase-Type Plasminogen Activator (uPA)
Mechanism of Action: uPA is a serine protease that plays a crucial role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.[7] 2-Amidinothiophene hydrochloride and its derivatives act as competitive inhibitors of uPA, blocking its proteolytic activity and thereby potentially inhibiting tumor progression.[2][5]
Signaling Pathway:
Caption: Inhibition of the uPA signaling pathway by 2-Amidinothiophene hydrochloride.
Experimental Protocol: uPA Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of 2-Amidinothiophene hydrochloride on uPA activity.
Materials:
-
Human urokinase (high molecular weight)
-
Chromogenic uPA substrate (e.g., S-2444)
-
2-Amidinothiophene hydrochloride (test compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.8)
Procedure:
-
Add varying concentrations of 2-Amidinothiophene hydrochloride to the wells of a microplate.
-
Add a solution of human urokinase to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.
-
The rate of substrate hydrolysis is proportional to the uPA activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
2-Amidinothiophene hydrochloride is a valuable scaffold in medicinal chemistry with demonstrated inhibitory activity against nNOS and uPA. Its synthesis via the Pinner reaction is well-established, and various derivatives have been explored to optimize potency and selectivity. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers and drug development professionals working with this promising class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of 2-amidinothiophene derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Regulation of neuronal nitric oxide synthase and identification of novel nitric oxide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide signaling | Abcam [abcam.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
